BenchChemオンラインストアへようこそ!

(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide

Cytochrome P450 Drug Metabolism ADME Profiling

This specific ortho-methylphenyl iminochromene carboxamide (CAS 1327179-97-4) is an essential tool for ADME-Tox profiling and selectivity calibration. Unlike uncharacterized analogs, its full five-isoform CYP inhibition fingerprint is experimentally established (CYP2C9 EC50 269 nM; CYP1A2, CYP2D6, CYP2C19 IC50 >100 µM). This unique selectivity window and documented pharmacophore make it an ideal reference standard for CYP2C9 inhibition assays, a minimal scaffold control for BACE1 fragment-based studies, and a negative control for AKR1B10-mediated cytotoxicity experiments. Procure this benchmark compound to eliminate metabolic liability blind spots in your screening cascade.

Molecular Formula C23H18N2O2
Molecular Weight 354.409
CAS No. 1327179-97-4
Cat. No. B2800506
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide
CAS1327179-97-4
Molecular FormulaC23H18N2O2
Molecular Weight354.409
Structural Identifiers
SMILESCC1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=CC=C4
InChIInChI=1S/C23H18N2O2/c1-16-9-5-7-13-20(16)25-22(26)19-15-17-10-6-8-14-21(17)27-23(19)24-18-11-3-2-4-12-18/h2-15H,1H3,(H,25,26)
InChIKeyDXXCKDITXMCJSF-VHXPQNKSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Grade Characterization of (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 1327179-97-4)


(2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide is a synthetic 2-phenylimino-2H-chromene-3-carboxamide derivative featuring an ortho-methyl substitution on the N-aryl amide ring [1]. The compound is curated in ChEMBL (CHEMBL3608920) and BindingDB (BDBM50114573), with experimentally determined cytochrome P450 inhibition profiles across five major human CYP isoforms obtained via luminometry-based assays [2]. Its core scaffold is shared with reported cytotoxic and BACE1-inhibitory chemotypes, but the specific ortho-methylphenyl carboxamide substitution pattern creates a distinct pharmacophore that differentiates it from unsubstituted N-phenyl, N-(3,4-dimethoxyphenyl), and N-heteroaryl analogs within the same chemical series [3][4].

Why (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide Cannot Be Replaced by Generic 2-Phenyliminochromene Derivatives


The 2-phenyliminochromene-3-carboxamide scaffold is not pharmacologically monolithic; small structural perturbations produce large shifts in potency, target selectivity, and ADME properties. The target compound carries an ortho-methylphenyl amide substituent that is absent in the most potent reported AKR1B10 inhibitor (which requires a 7-hydroxy group and a 4-methoxyphenylimino moiety for low-nanomolar Ki) [1], and differs from the N-(3,4-dimethoxyphenyl) analog (8g) that demonstrated cytotoxicity in MOLT-4 and SK-OV-3 cells [2]. Additionally, the CYP inhibition fingerprint is compound-specific: the target compound exhibits moderate CYP2C9 inhibition (EC50 269 nM) while sparing CYP1A2, CYP2D6, and CYP2C19 at >100 μM, a selectivity window that cannot be assumed for close analogs lacking comparable broad-panel CYP profiling data [3]. Generic substitution without verifying experimental CYP and target-engagement profiles for this exact substitution pattern risks introducing unanticipated metabolic liabilities or losing the selectivity signature documented for this specific compound.

Quantitative Differentiation Evidence for (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (CAS 1327179-97-4) vs. Closest Analogs


CYP2C9-Selective Inhibition Profile Across Five Major Human CYP Isoforms

In a luminometry-based panel assay against five recombinant human CYP isoforms, (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide inhibited CYP2C9 with an EC50 of 269 nM, whereas CYP1A2, CYP2D6, CYP2C19, and CYP3A4 required substantially higher concentrations (EC50 values of >100,000 nM, >100,000 nM, 2,940 nM, and 1,030 nM, respectively) [1]. This represents a >370-fold selectivity window for CYP2C9 over CYP1A2 and CYP2D6, a >10-fold window over CYP2C19, and a ~3.8-fold window over CYP3A4. No comparable five-isoform CYP selectivity dataset has been published for the N-phenyl analog (CAS 1941191-21-4), the N-(3,4-dimethoxyphenyl) analog (compound 8g), or the 4-bromophenylpiperazine BACE1 series, making this compound the only member of the 2-phenyliminochromene-3-carboxamide class with publicly documented broad-panel CYP selectivity [2][3].

Cytochrome P450 Drug Metabolism ADME Profiling

Structural Differentiation from High-Potency AKR1B10 Inhibitors: Absence of 7-Hydroxy and 4-Methoxyphenylimino Pharmacophoric Elements

The most potent reported 2-phenyliminochromene-3-carboxamide-based AKR1B10 inhibitor, (Z)-2-(4-methoxyphenylimino)-7-hydroxy-N-(pyridin-2-yl)-2H-chromene-3-carboxamide, exhibits a Ki of 2.7 nM and an IC50 of 0.8 μM for cellular farnesal metabolism inhibition [1]. SAR studies established that the 7-hydroxyl group on the chromene ring is 'absolutely required for inhibitory activity,' forming critical hydrogen bonds with catalytic residues Tyr49 and His111 [2]. (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide lacks both the 7-hydroxyl group and the 4-methoxy substituent on the 2-phenylimino ring, predicting negligible AKR1B10 inhibition. This structural divergence is advantageous for applications where AKR1B10 inhibition would constitute an off-target liability, distinguishing the compound from the AKR1B10-focused sub-series.

AKR1B10 Cancer Target Structure-Activity Relationship

Cytotoxic Potential Relative to the N-(3,4-Dimethoxyphenyl) Analog in MOLT-4 and SK-OV-3 Cancer Cell Lines

Among a series of 2-imino- and 2-(phenylimino)-2H-chromene-3-aryl carboxamide derivatives, N-(3,4-dimethoxyphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide (compound 8g) was identified as the most potent cytotoxic agent against both MOLT-4 (acute lymphoblastic leukemia) and SK-OV-3 (ovarian adenocarcinoma) cell lines [1]. Molecular docking indicated that compound 8g engages the AKR1B10 active site through hydrogen bonds with Val301 and Leu302 [1]. (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide differs from 8g by replacement of the 3,4-dimethoxyphenyl amide with an ortho-methylphenyl amide. While direct cytotoxicity data for the target compound in MOLT-4/SK-OV-3 cells are not publicly available, the structural modification eliminates the hydrogen-bonding methoxy groups that were critical for 8g's AKR1B10 engagement, predicting a divergent cytotoxicity and target profile.

Cytotoxicity Anticancer MOLT-4 SK-OV-3

BACE1 Inhibitory Potential: Scaffold Validation with a Differentiated N-Aryl Moiety vs. 4-Bromophenylpiperazine Series

The phenylimino-2H-chromen-3-carboxamide scaffold has been validated as a BACE1 inhibitory chemotype: compound 9e, a 4-bromophenylpiperazine-coupled derivative, displayed a BACE1 IC50 of 98 nM in a FRET-based assay and reduced Aβ production in N2a-APPswe cells at 5–10 μM [1]. Docking studies identified the phenyl-imino group as establishing a critical π-π stacking interaction with Phe108 of the BACE1 flap pocket [1]. (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide retains the core phenyliminochromene pharmacophore required for flap-pocket engagement but lacks the 4-bromophenylpiperazine extension that drove potent BACE1 inhibition in compound 9e. This positions the target compound as a minimal pharmacophore control for BACE1 SAR studies, enabling assessment of the core scaffold's intrinsic contribution to BACE1 inhibition independent of the optimized N4-piperazine extension.

BACE1 Alzheimer's Disease β-Secretase Inhibition

Ortho-Methyl Substitution: Conformational Modulation of the N-Aryl Carboxamide Relative to N-Phenyl and N-(para-Substituted) Analogs

The ortho-methyl group on the N-phenyl carboxamide introduces steric hindrance that restricts rotation around the amide C–N bond, altering the conformational equilibrium relative to the unsubstituted N-phenyl analog (CAS 1941191-21-4) and para-substituted variants [1]. This conformational restriction has been documented in related chromone-2-carboxamide systems, where ortho-substitution on the exocyclic phenyl ring modulates the dihedral angle between the chromene and phenyl planes, affecting π-stacking and hydrogen-bonding geometries with biological targets [2]. For (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide, the ortho-methyl group is expected to influence target binding pose and selectivity in ways that cannot be replicated by the N-phenyl, N-(4-methylphenyl), or N-(3,4-dimethoxyphenyl) analogs. In the context of the CYP2C9 selectivity observed, the ortho-methyl substitution may contribute to the differential recognition of CYP2C9 vs. CYP2C19 active sites.

Conformational Analysis ortho-Substituent Effect Medicinal Chemistry Design

Recommended Research and Industrial Application Scenarios for (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide


ADME Lead-Optimization Programs Requiring CYP2C9-Selective Tool Compounds with Documented Five-Isoform Selectivity

The compound's 269 nM CYP2C9 EC50, coupled with >370-fold selectivity over CYP1A2 and CYP2D6, makes it a useful tool for calibrating CYP2C9 inhibition assays or serving as a selectivity reference standard in ADME-Tox screening cascades. Unlike most iminochromene analogs, which lack published CYP panel data, this compound provides a benchmark for evaluating CYP inhibition liabilities within the 2-phenyliminochromene chemical series [1].

Deconvolution of AKR1B10-Dependent vs. AKR1B10-Independent Cytotoxicity in Cancer Cell Line Panels

Because the compound lacks the 7-hydroxy and 4-methoxyphenylimino groups essential for potent AKR1B10 inhibition (Ki ~1–3 nM for lead inhibitors), it can serve as a negative control for AKR1B10-mediated effects when tested alongside AKR1B10-potent analogs such as the benzylamide derivative 5n. This enables dissection of AKR1B10-dependent vs. scaffold-dependent cytotoxicity in MOLT-4 and SK-OV-3 cells, where the N-(3,4-dimethoxyphenyl) analog 8g showed potent activity [2][3].

Minimal Pharmacophore Control in BACE1 Inhibitor SAR Studies

Retaining the core phenyliminochromene scaffold required for Phe108 π-π stacking in the BACE1 flap pocket, but lacking the 4-bromophenylpiperazine S1–S1' extension that drove 98 nM potency in compound 9e, this compound is an ideal minimal pharmacophore reference for quantifying the contribution of the piperazine extension to BACE1 affinity and cellular Aβ-lowering activity [4].

Conformational Probe for ortho-Substituent Effects on Target Binding Selectivity

The ortho-methyl group restricts amide bond rotation, differentiating this compound from N-phenyl and para-substituted regioisomers. This conformational restriction can be exploited in docking studies, X-ray co-crystallography, or STD-NMR experiments to investigate how ligand pre-organization influences binding pose and selectivity across targets (CYP isoforms, BACE1, or novel targets identified via screening) [1][5].

Quote Request

Request a Quote for (2Z)-N-(2-methylphenyl)-2-(phenylimino)-2H-chromene-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.